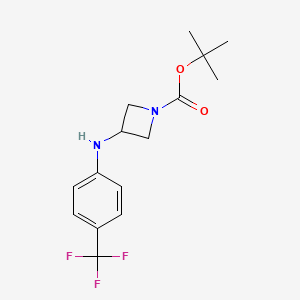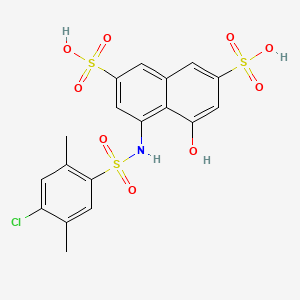
2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide
Overview
Description
2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide is a quinone derivative formed from the oxidation of adrenaline (epinephrine). Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide is typically synthesized through the oxidation of adrenaline. This process can be achieved using various oxidizing agents such as iodine, hypochlorite, oxygen, periodate, ammonium metavanadate, bromine, and lead dioxide . The oxidation of adrenaline initially forms adrenalinequinone, which can further cyclize to produce leucoadrenochrome and eventually adrenochrome .
Industrial Production Methods: While specific industrial production methods for adrenalinequinone are not extensively documented, the general approach involves the controlled oxidation of adrenaline under specific conditions to ensure the desired product yield and purity. The use of solid-phase reactors containing immobilized oxidizing agents has been explored for the determination and production of adrenalinequinone in pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of adrenochrome and other quinone derivatives.
Reduction: this compound can be reduced back to adrenaline under specific conditions.
Substitution: Quinones, including adrenalinequinone, can participate in substitution reactions due to their electrophilic nature.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hypochlorite, oxygen, periodate, ammonium metavanadate, bromine, lead dioxide.
Reducing Agents: Various reducing agents can be used to revert adrenalinequinone to its reduced form.
Major Products Formed:
Adrenochrome: Formed through the cyclization and further oxidation of adrenalinequinone.
Leucoadrenochrome: An intermediate product in the oxidation pathway of adrenaline.
Scientific Research Applications
2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide has diverse applications in scientific research:
Mechanism of Action
2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide exerts its effects primarily through its redox activity. The compound can undergo redox cycling, generating reactive oxygen species (ROS) and other radical intermediates . These reactive species can interact with various biomolecules, leading to oxidative stress and potential cellular damage. The quinoid pathway of adrenaline oxidation involves the formation of intermediate products such as semiquinones and adrenochrome, which can further participate in redox reactions .
Comparison with Similar Compounds
Adrenochrome: A direct oxidation product of adrenalinequinone, known for its psychoactive properties.
Leucoadrenochrome: An intermediate in the oxidation pathway of adrenaline, structurally similar to adrenalinequinone.
Noradrenalinequinone: Formed from the oxidation of noradrenaline, sharing similar redox properties with adrenalinequinone.
Uniqueness: 2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide is unique due to its specific formation from adrenaline and its distinct redox properties. Its ability to participate in redox cycling and generate ROS makes it a valuable compound for studying oxidative stress and related biochemical processes .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-N-formyl-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-4-10-9(15)8(14)5-1-2-6(12)7(13)3-5/h1-4,8,12-14H,(H,10,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEAHUBYIJFRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)NC=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722528 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-N-formyl-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-73-1 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-N-formyl-2-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the electrochemical behavior of adrenalinequinone?
A1: Adrenalinequinone is formed through the electrochemical oxidation of adrenaline. Research has shown that this oxidation process is influenced by the surrounding environment. Specifically, the electrochemical oxidation of adrenaline occurs more easily in a 1.0 mol·L-1 H2SO4 solution compared to glacial acetic acid []. This difference highlights the impact of solvent properties on the reaction kinetics.
Q2: Are there computational studies investigating the electrochemical properties of adrenalinequinone?
A2: Yes, density-functional theory (DFT) has been employed to study the standard electrode potentials of the half-reaction involving L-adrenaline and adrenalinequinone []. This type of computational approach can provide valuable insights into the redox properties and reaction mechanisms associated with adrenalinequinone.
Q3: Has adrenalinequinone been explored in analytical chemistry applications?
A3: Researchers have investigated the use of modified electrodes for adrenaline detection, which could involve the formation of adrenalinequinone as part of the sensing mechanism. For example, one study focused on determining adrenaline levels using a porous gold film modified glassy carbon electrode []. While the exact role of adrenalinequinone in this context isn't detailed in the abstract, it showcases the relevance of this molecule in sensor development.
Q4: Can you elaborate on the interaction between adrenaline and formic acid in an electrochemical system?
A4: Studies utilizing cyclic voltammetry have explored the impact of adding formic acid to a solution containing adrenaline []. The findings indicate that the presence of formic acid influences the electron transfer ability of adrenaline. This interaction is evident from the changes observed in the peak currents and potentials associated with the oxidation and reduction processes of adrenaline and adrenalinequinone.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,6S,7S,10S,11R)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione](/img/structure/B1507021.png)
![2-Hydroxy-5-[(5-hydroxy-7-sulfonaphthalen-2-yl)amino]benzoic acid](/img/structure/B1507022.png)



![2-Pyridinamine, 6-methyl-N-[(1S)-1-phenylethyl]-](/img/structure/B1507030.png)


![C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE](/img/structure/B1507036.png)

![N-[(2-Chloro-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B1507041.png)
![tridecacyclo[24.16.0.02,19.03,8.04,41.09,18.012,17.016,21.020,25.024,29.027,36.028,33.037,42]dotetraconta-1(26),2(19),3,5,7,9(18),10,12(17),13,15,20,22,24,27(36),28(33),29,31,34,37,39,41-henicosaene](/img/structure/B1507043.png)
![4,5-Diphenylpyrrolo[1,2-A]quinoline](/img/structure/B1507044.png)

